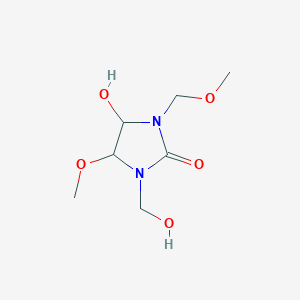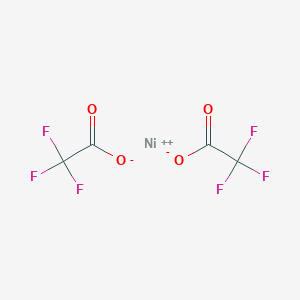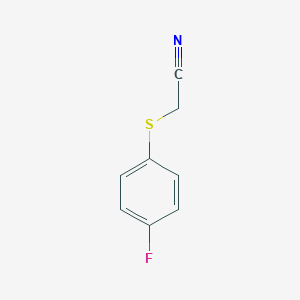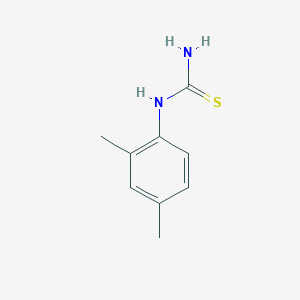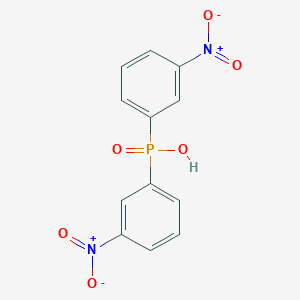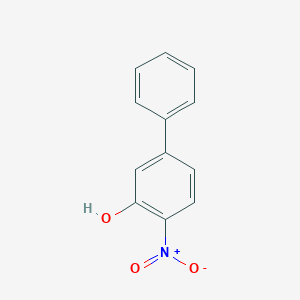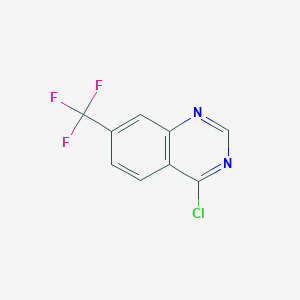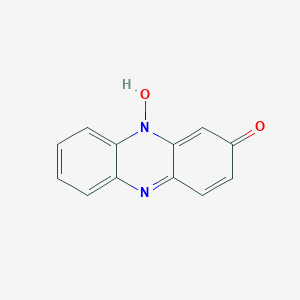![molecular formula C10H14O4 B096069 2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate CAS No. 18360-63-9](/img/structure/B96069.png)
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as geranyl crotonate and is classified as an ester.
Mechanism Of Action
The mechanism of action of geranyl crotonate is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Geranyl crotonate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using geranyl crotonate in lab experiments is that it is readily available and easy to synthesize. It also has a high yield and can be easily purified. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on geranyl crotonate. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another direction is to study its antimicrobial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
Geranyl crotonate can be synthesized through the reaction between geraniol and crotonic acid. The reaction is catalyzed by acid and requires a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified through distillation.
Scientific Research Applications
Geranyl crotonate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for various reactions. It has also been used as a flavoring agent and fragrance in the food and cosmetic industries.
properties
CAS RN |
18360-63-9 |
|---|---|
Product Name |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
InChI Key |
APJRQJNSYFWQJD-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/C(=O)OCCOC(=O)/C=C/C |
SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
Canonical SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
Other CAS RN |
18360-63-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



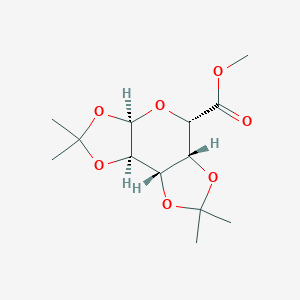

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
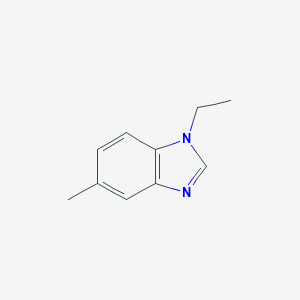
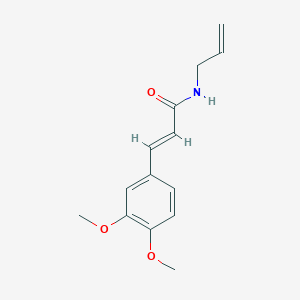
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
